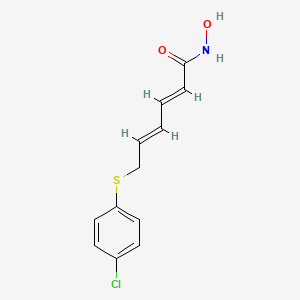![molecular formula C21H12Cl2N2O3 B12534023 4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid CAS No. 663181-12-2](/img/structure/B12534023.png)
4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid is a complex organic compound that features a unique structure combining a dichlorophenyl group, a pyridinyl group, and an oxazole ring attached to a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl and pyridinyl groups are then introduced through substitution reactions, followed by the attachment of the benzoic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-thiazol-4-yl]benzoic acid
- 4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-imidazol-4-yl]benzoic acid
Uniqueness
4-[5-(3,4-Dichlorophenyl)-2-(pyridin-3-yl)-1,3-oxazol-4-yl]benzoic acid is unique due to its specific combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
663181-12-2 |
|---|---|
Fórmula molecular |
C21H12Cl2N2O3 |
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
4-[5-(3,4-dichlorophenyl)-2-pyridin-3-yl-1,3-oxazol-4-yl]benzoic acid |
InChI |
InChI=1S/C21H12Cl2N2O3/c22-16-8-7-14(10-17(16)23)19-18(12-3-5-13(6-4-12)21(26)27)25-20(28-19)15-2-1-9-24-11-15/h1-11H,(H,26,27) |
Clave InChI |
RMCJUBCAVGYVPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC(=C(O2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


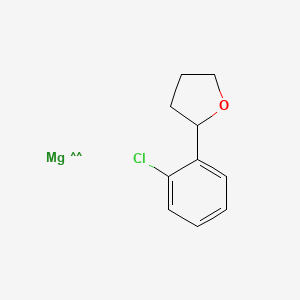
![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)
![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)
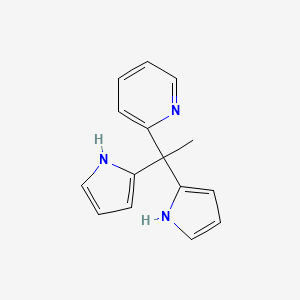
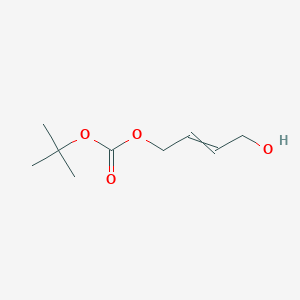
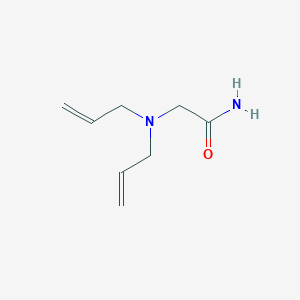
![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)


